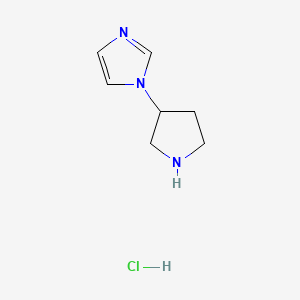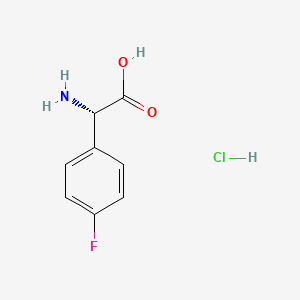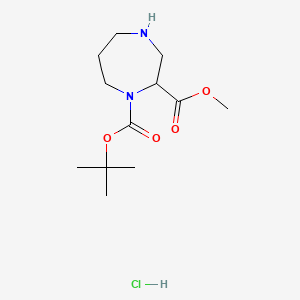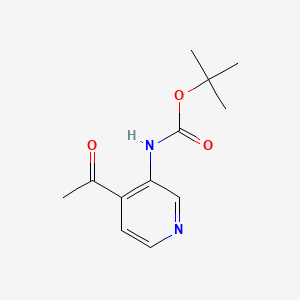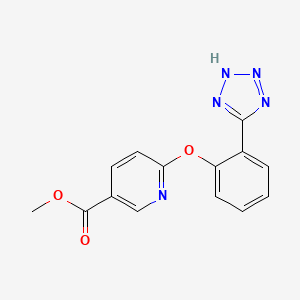
1-Cinnamoyl-3-hydroxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamoyl-3-hydroxypyrrolidine is a compound with the molecular formula C13H15NO2 . It is a natural product derived from the herbs of Piper nigrum . The compound has a molecular weight of 217.26 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Cinnamoyl-3-hydroxypyrrolidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-Cinnamoyl-3-hydroxypyrrolidine includes a five-membered pyrrolidine ring . The compound’s IUPAC name is (E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one .Physical And Chemical Properties Analysis
1-Cinnamoyl-3-hydroxypyrrolidine has a molecular weight of 217.26 g/mol and a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-Cinnamoyl-3-hydroxypyrrolidine has been found to have antimicrobial properties . In a study, synthetic cinnamides and cinnamates, which have a cinnamoyl nucleus, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria . The compounds were found to be effective in inhibiting the growth of these microorganisms .
Antifungal Action
The compound has been found to have antifungal properties . In the same study mentioned above, some of the synthesized compounds were found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that 1-Cinnamoyl-3-hydroxypyrrolidine could be used in the development of antifungal treatments .
Antibacterial Activity
1-Cinnamoyl-3-hydroxypyrrolidine also exhibits antibacterial activity . Certain compounds were found to be bactericidal, with the presence of an isopropyl group being important for antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .
Synergistic Effects with Existing Drugs
The compound has been found to have synergistic effects with existing drugs . In tests performed using the Checkerboard method, certain derivatives of 1-Cinnamoyl-3-hydroxypyrrolidine presented additive effects when combined with nystatin (for fungi) and amoxicillin (for bacteria) . This suggests that the compound could be used in combination therapies to enhance the effectiveness of existing treatments .
Drug Development
Given its antimicrobial, antifungal, and antibacterial properties, 1-Cinnamoyl-3-hydroxypyrrolidine could be used in drug development . Its ability to interact with specific components of microorganisms suggests that it could be used to develop targeted treatments for various infections .
Molecular Docking Simulations
Molecular docking simulations suggest that the most likely targets of 1-Cinnamoyl-3-hydroxypyrrolidine in Candida albicans were caHOS2 and caRPD3, while the most likely target in Staphylococcus aureus was saFABH . This indicates potential applications in the development of targeted treatments for these pathogens .
Safety and Hazards
Direcciones Futuras
While specific future directions for 1-Cinnamoyl-3-hydroxypyrrolidine are not mentioned in the search results, the compound’s presence in Piper nigrum suggests potential applications in natural product research . Further studies could explore its biological activities and potential uses in drug discovery.
Mecanismo De Acción
Target of Action
It’s known that this compound is a natural product from piper nigrum , which has been associated with various biological activities.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . These properties can impact the bioavailability of the compound.
Propiedades
IUPAC Name |
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHARWVZPAKTDJR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine?
A1: While the provided research paper [] describes the isolation and structural characterization of 1-Cinnamoyl-3-hydroxypyrrolidine (compound 3 in the study), it does not directly test this specific compound for antifungal activity. The paper focuses on the antifungal activity of other isolated amides (compounds 6-15), which demonstrated activity against Cryptococcus neoformans ATCC 90 113 with varying IC50 values. Therefore, based on the information provided in this research, we cannot definitively conclude the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine. Further research focusing specifically on this compound is needed to determine its antifungal activity and potential mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

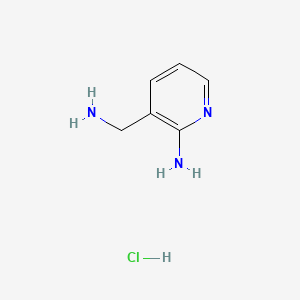
![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

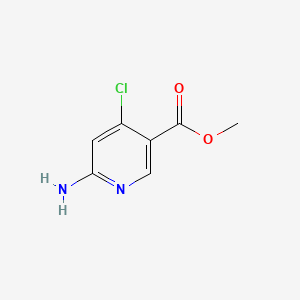
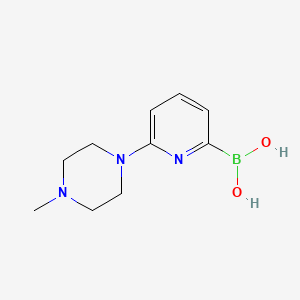
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)
